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Introduction

3-(Methylthio)propionaldehyde, commonly known as methional, is a potent, sulfur-containing
organic compound that plays a pivotal role in the flavor and fragrance industry.[1][2][3] Its
characteristic powerful and diffusive aroma, reminiscent of cooked potatoes, makes it an
indispensable ingredient for creating a wide array of savory flavors.[1][2][3][4] This document
provides detailed application notes and protocols for the utilization of methional in flavor
chemistry research, offering insights into its formation, analysis, and sensory evaluation.

Methional is a key flavor compound found in a variety of foods, including potato-based snacks,
black and green tea, and some cheeses like Cheddar and Camembert.[5][6] It is primarily
formed through the Strecker degradation of the amino acid methionine during thermal
processing, a key step in the Maillard reaction.[5][7][8] Due to its low odor threshold, even trace
amounts of methional can significantly impact the sensory profile of a food product.[8]

Physicochemical Properties and Flavor Profile

Methional is a colorless to pale yellow liquid with a powerful, cooked potato, savory, and onion-
like odor.[1][9] At low concentrations, it imparts a pleasant, warm, meat and soup-like flavor.[1]

Table 1: Physicochemical Properties of 3-(Methylthio)propionaldehyde
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Property Value References

Chemical Formula C4H80S [1][5]

Molar Mass 104.17 g-mol-1 [1][5]110]

Appearance Colorless to pale yellow liquid [1][11]
Powerful, cooked potato,

Odor ) ] [1]
savory, onion, meat-like

Boiling Point 165-166 °C [1][9]

Flash Point 74 °C [1]

Solubility in Water 16.3% vol at 25 °C, pH 7 [1][12]

o Soluble in alcohol, propylene
Solubility in Solvents [1][12]

glycol, and oil

Formation Pathway: Strecker Degradation of

Methionine

The primary pathway for the formation of methional in food is the Strecker degradation of the

amino acid methionine in the presence of an a-dicarbonyl compound, which is an intermediate

of the Maillard reaction.[5][7][8]
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Caption: Strecker degradation pathway of methionine to form methional.
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Applications in Flavor Chemistry

Methional is widely used in the flavor industry to impart or enhance savory notes in a variety of

food products.[1][3]

Table 2: Application of 3-(Methylthio)propionaldehyde in Food Products

Typical Starting

Food Category Flavor Contribution References
Dose Rate (ppm)
Authentic boiled or
Potato Products 1,000 [11141113]
cooked potato flavor
Cooked, savory,
Savory & Meat o )
400 "juicy" character in [1][13]
Flavors
meats, soups, broths
] Essential for malt
Malt and Malted Milk 600 ) [13]
flavor profile
Enhances cooked
Tomato 100 - 500 [13]
tomato character
Cheese (Cheddar, Contributes to cooked
300 [13]
Parmesan) and savory notes
Enhances cooked
Seafood (e.g., Crab) 80 [13]
seafood character
Subtle, grounding,
Baked Goods 0.5 [319]
and savory notes
Beverages (non- Adds complexity to
1.03-1.89 [14]

alcoholic)

savory beverages

Experimental Protocols

Protocol for Quantification of 3-
(Methylthio)propionaldehyde in Potato using HS-SPME-

GC-MS
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This protocol describes the quantification of methional in a potato matrix using headspace
solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry
(GC-MS) and an internal standard for accurate quantification.
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Thermal Desorption
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Caption: Workflow for HS-SPME-GC-MS analysis of methional.
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Materials and Reagents:

Potato sample
e 3-(Methylthio)propionaldehyde standard

o Deuterated 3-(methylthio)propionaldehyde (d3-methional) or other suitable internal
standard

o Deionized water
e Sodium chloride
e 20 mL headspace vials with PTFE/silicone septa

o SPME fiber (e.g., 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)

e Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:

e Sample Preparation:

o

Homogenize fresh potato tubers.

[¢]

Weigh 5.0 g of the homogenate into a 20 mL headspace vial.

Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.

[¢]

[e]

Spike the sample with a known amount of the internal standard (e.g., d3-methional).

o

Immediately seal the vial with a PTFE/silicone septum cap.
o Headspace Solid-Phase Microextraction (HS-SPME):
o Place the vial in a heating block or autosampler incubator set at 60°C.

o Allow the sample to equilibrate for 20 minutes with agitation.
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o Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

e Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

o Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for
5 minutes in splitless mode.

o GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x
0.25 mm x 0.25 pm).

o Oven Temperature Program:

» [nitial temperature: 40°C, hold for 2 minutes.

» Ramp 1: Increase to 150°C at a rate of 5°C/minute.

» Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
o Mass Spectrometer:

» |onization Mode: Electron Impact (El) at 70 eV.

» Mass Range: Scan from m/z 35 to 350.

» For higher sensitivity, use Selected lon Monitoring (SIM) mode, monitoring characteristic
ions for methional (e.g., m/z 104, 61, 47) and the internal standard.

e Quantification:

o ldentify the peaks corresponding to methional and the internal standard based on their
retention times and mass spectra.

o Calculate the concentration of methional in the sample by comparing the peak area ratio
of the analyte to the internal standard against a calibration curve prepared with known
concentrations of methional and the internal standard.
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Protocol for Laboratory Demonstration of the Strecker
Degradation

This protocol provides a method to demonstrate the formation of methional from methionine in
a model system.

Materials and Reagents:

DL-Methionine

» Methylglyoxal (40% solution in water) or other a-dicarbonyl compound
e Phosphate buffer (0.1 M, pH 7.0)

¢ Reaction vials with screw caps

e Dichloromethane (for extraction)

e Anhydrous sodium sulfate

e GC-MS for analysis

Procedure:

o Reaction Setup:

o In a sealed reaction vial, dissolve 100 mg of DL-methionine in 10 mL of phosphate buffer
(pH 7.0).

o Add 0.1 mL of methylglyoxal solution.

o Seal the vial and heat at 100°C for 1 hour in a water bath or heating block.
» Extraction:

o Cool the reaction mixture to room temperature.

o Extract the mixture twice with 5 mL of dichloromethane.
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o Combine the organic layers and dry over anhydrous sodium sulfate.

e Analysis:

o Analyze the dichloromethane extract by GC-MS using the parameters outlined in Protocol
5.1.

o The presence of a peak with the characteristic mass spectrum of methional will confirm its
formation.

Protocol for Sensory Evaluation: Triangle Test for Odor
Detection Threshold

This protocol determines the concentration at which the odor of methional is detectable.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Sample Preparation

Methional Stock Solution
(in appropriate solvent)

Serial Dilutions
(decreasing concentrations)

Prepare Triangle Test Sets
(Two blanks, one sample)
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Data Analysis
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Statistical Analysis
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Caption: Workflow for sensory evaluation using a triangle test.
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Materials:

A series of aqueous solutions of methional at decreasing concentrations (e.g., 10 ppb, 5 ppb,
1 ppb, 0.5 ppb, 0.1 ppb).

Deodorized water as a blank.

Odor-free glass sniffing jars with lids.

A panel of at least 15-20 trained sensory assessors.

Procedure:

Sample Preparation: For each concentration level, prepare a set of three samples for each
panelist. Two jars will contain the blank (deodorized water), and one will contain the
methional solution at that specific concentration.

Presentation: The three samples in each set are presented to the panelists in a randomized
order.

Evaluation: Panelists are instructed to sniff each sample and identify the "odd" sample (the
one that smells different from the other two).

Data Collection: Record the number of correct identifications for each concentration level.

Analysis: The number of correct identifications is compared to the number expected by
chance (one-third of the total judgments) using a binomial test to determine if a significant
number of panelists could detect the methional at each concentration. The odor detection
threshold is the lowest concentration at which a statistically significant number of correct
identifications is made.

Conclusion

3-(Methylthio)propionaldehyde is a crucial compound in flavor chemistry, responsible for the

characteristic savory and potato-like notes in many cooked foods. A thorough understanding of

its formation pathways, analytical quantification, and sensory properties is essential for

researchers and professionals in the food and flavor industry. The provided protocols offer a

foundational framework for the investigation and application of this potent flavor molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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